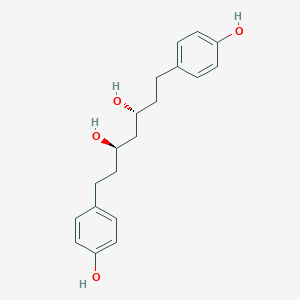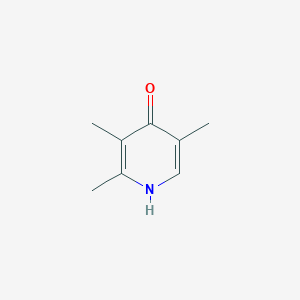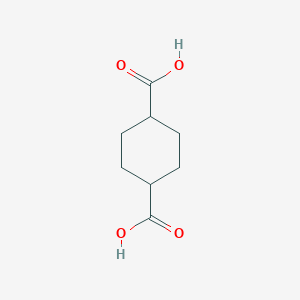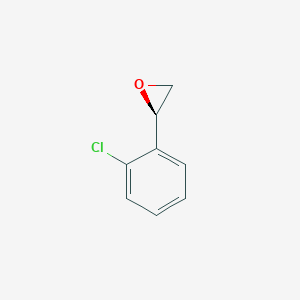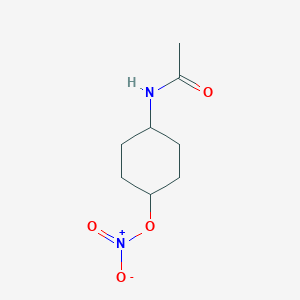
(4-Acetamidocyclohexyl) nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BM 121307, also known as (4-Acetamidocyclohexyl) nitrate, is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It functions as a soluble guanylate cyclase stimulant and was primarily investigated for its potential therapeutic applications in cardiovascular diseases, including heart failure and myocardial ischemia .
Preparation Methods
The synthesis of BM 121307 involves the preparation of (4-Acetamidocyclohexyl) nitrate. The synthetic route typically includes the nitration of cyclohexyl compounds followed by acetamidation. The reaction conditions for these steps are carefully controlled to ensure the desired product is obtained with high purity . Industrial production methods would likely involve scaling up these reactions under optimized conditions to produce BM 121307 in larger quantities.
Chemical Reactions Analysis
BM 121307 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can convert BM 121307 into different reduced forms.
Substitution: The nitrate group in BM 121307 can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions include trans-N-(4-Hydroxycyclohexyl) acetamide and other related metabolites .
Scientific Research Applications
Chemistry: As a soluble guanylate cyclase stimulant, BM 121307 is used in research to study the activation of guanylate cyclase and its effects on cyclic guanosine monophosphate (cGMP) levels.
Biology: The compound is used to investigate the role of guanylate cyclase in cellular signaling pathways.
Mechanism of Action
BM 121307 exerts its effects by stimulating soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to various physiological effects, including vasodilation and reduced blood pressure. The molecular targets of BM 121307 include the soluble guanylate cyclase enzyme and the downstream signaling pathways involving cGMP .
Comparison with Similar Compounds
BM 121307 is unique in its specific activation of soluble guanylate cyclase. Similar compounds include other guanylate cyclase activators such as:
Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Cinaciguat: A compound that also targets soluble guanylate cyclase and is investigated for its cardiovascular effects.
Compared to these compounds, BM 121307 has distinct structural features and pharmacological properties that make it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
(4-acetamidocyclohexyl) nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-6(11)9-7-2-4-8(5-3-7)14-10(12)13/h7-8H,2-5H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZZKIXIOEJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929738 |
Source


|
| Record name | N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137213-91-3 |
Source


|
| Record name | BM 121307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137213913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
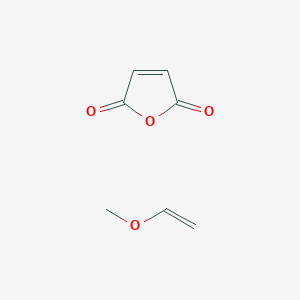
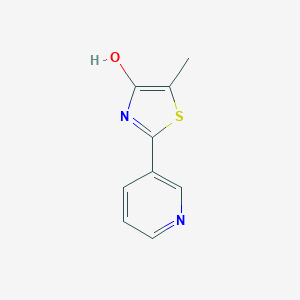
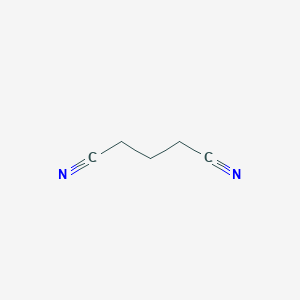
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
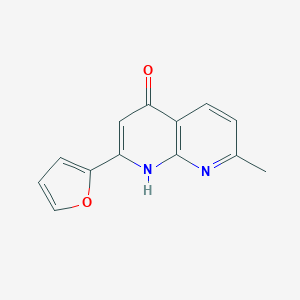
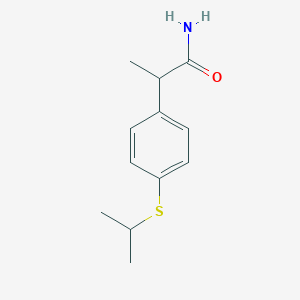
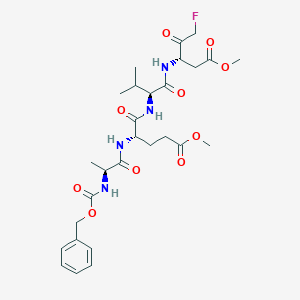
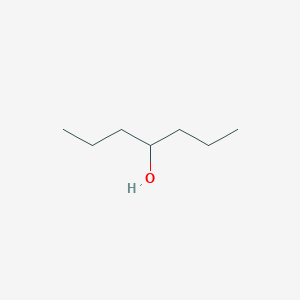
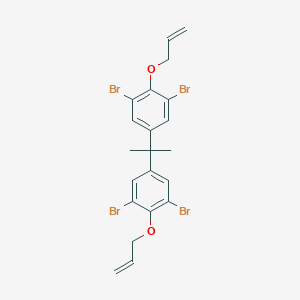
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
